3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid
Overview
Description
“3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid” is a chemical compound with the CAS Number: 1250489-59-8 . It has a molecular weight of 200.63 . The IUPAC name for this compound is 3-[(6-chloro-4-pyrimidinyl)amino]propanamide . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN4O/c8-5-3-7(12-4-11-5)10-2-1-6(9)13/h3-4H,1-2H2,(H2,9,13)(H,10,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.63 . It is stored at room temperature and is available in powder form .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Analogs and Structural Studies : Analog compounds of 3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid have been synthesized for evaluating structure-activity relationships in protein kinase C inhibitors, utilizing strategies like Negishi cross-coupling (Stanetty et al., 2006).
- Supramolecular Structures : The molecule's polarized molecular-electronic structure is a focus for the study of hydrogen bonding in nucleic acid structures (Cheng et al., 2011).
- Enzymatic Preparation for Drug Synthesis : Used as a key intermediate in the enzymatic preparation of certain amino acids for antidiabetic drug synthesis (Chen et al., 2011).
Chemical Properties and Reactions
- Cyclocondensation for Derivative Synthesis : Cyclocondensation techniques are applied to synthesize glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate derivatives (Flores et al., 2013).
- Synthesis of Uracil Derivatives : Used in the synthesis and structural study of uracil derivatives, with potential relevance in DNA interaction studies (Yao et al., 2013).
Pharmaceutical Research
- Anticonvulsant and Antinociceptive Activity : Derivatives have been investigated for their potential in treating convulsions and pain relief (Kamiński et al., 2016).
- Stable Betainic Pyrimidinaminides Synthesis : Investigated for their formation under different conditions, hinting at potential pharmaceutical applications (Schmidt, 2002).
Biomedical Applications
- Osteoporosis Treatment Research : Some derivatives have been identified as potent antagonists for the αvβ3 receptor, with implications for osteoporosis treatment (Coleman et al., 2004).
- Anticancer Activity : Certain derivatives have been studied for their anticancer properties against various cancer cell lines (Saad & Moustafa, 2011).
Molecular Studies
- Synthesis for Inhibitory Studies : Synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating potential in antitumor agent research (Gangjee et al., 2005).
Properties
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-3-6(11-4-10-5)9-2-1-7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOQUGBWGHNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288773 | |
Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379331-13-1 | |
Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379331-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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